H-Gly-otbu acoh

Übersicht

Beschreibung

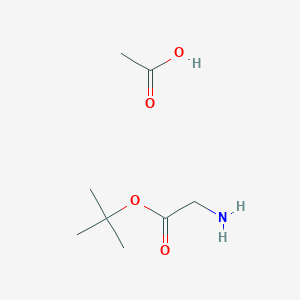

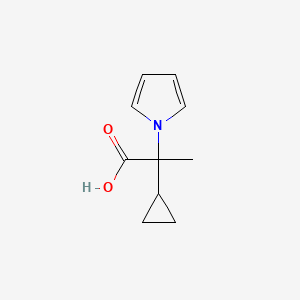

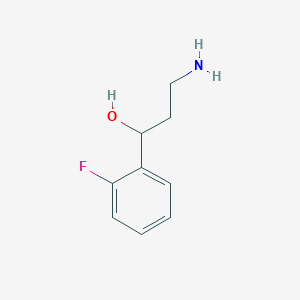

“H-Gly-otbu acoh” is a laboratory chemical used for scientific research and development . It is also known as “this compound” and has the CAS Number 38024-18-9 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, one method uses benzotriazol-1-ol, triethylamine, and dicyclohexyl-carbodiimide . The reaction conditions vary, with some requiring specific temperatures and solvents . Other methods involve the use of sodium cyanoborohydride in tetrahydrofuran and methanol at 0℃ for 12 hours .

Chemical Reactions Analysis

“this compound” is used in the synthesis of peptide thioesters using N α - Fmoc-protected amino acids . The first protocol is based on a so-called safety-catch linker, while the second relies on a backbone amide linker .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 191.23 . The exact boiling point is not provided in the sources .

Wissenschaftliche Forschungsanwendungen

Graphene Oxide Reduction

Reduced graphene oxides (RG-Os), including those reduced using systems like hydriodic acid with acetic acid (HI-AcOH), are pivotal in electronics and optoelectronics. They facilitate mass production of highly conducting RG-Os, useful in flexible devices and potentially advancing research in graphene platelets (Moon, Lee, Ruoff, & Lee, 2010).

Peptide Synthesis Advancements

In peptide synthesis, particularly for Asp-Gly-containing peptides, the use of protectants like N-dicyclopropylmethyl (Dcpm) has been studied. This protectant is acid-labile, efficient against aspartimide formation, and suitable for Fmoc-protocols, enhancing peptide synthesis methods (Röder et al., 2010).

Fluorogenic Substrate Synthesis

The synthesis of water-soluble, fluorogenic transglutaminase substrates like Z-Glu(HMC)-Gly-OH has implications in inhibitor and amine substrate characterization. This process aids in evaluating various inhibitors and biogenic amines, contributing to biochemical research (Wodtke, Pietsch, & Löser, 2020).

Metabolic and Health Effects of Acetic Acid

Studies on acetic acid (AcOH) reveal its role in activating hepatic AMPK, thereby reducing hyperglycemia in diabetic models. This finding is significant for understanding the metabolic effects of short-chain fatty acids and their potential therapeutic applications (Sakakibara et al., 2006).

Insights into Opioid and Cholecystokinin Receptors

Research on metabolically stable enkephalin analogues, such as those containing H-Tyr-d-Ser(OtBu)-Gly sequences, has provided insights into opioid and cholecystokinin receptors. This understanding aids in the development of more effective drugs targeting these receptors (Ruiz‐Gayo et al., 1990).

Dermatological Applications

Glyteer, a soybean tar containing Gly, activates the aryl hydrocarbon receptor (AhR) and upregulates filaggrin expression, beneficial for treating inflammatory skin diseases. This discovery contributes to dermatological research and treatment approaches (Takei et al., 2014).

Neurophysiological Studies

In neurophysiology, studies on amino acids like glycine (Gly) have shown their inhibitory effects on primate spinothalamic tract neurons. This research is crucial for understanding neurotransmitter functions in pain perception and regulation (Willcockson et al., 1984).

Solid Dispersion Techniques in Drug Solubility

Enhancing the solubility of drugs like glyburide (GLY) through solid dispersion and lyophilization techniques has significant implications in pharmaceutical science. This technique addresses issues related to poor water solubility of certain drugs, improving their efficacy (Betageri & Makarla, 1995).

Drug Transport and Binding Studies

Investigations into the binding of peptides to nucleotides, as seen in the study of Lys-Trp-Gly-Lys OtBu to d-CpGpCpG, are crucial in understanding drug-nucleotide interactions. These studies inform drug design and molecular biology (Barthwal et al., 1987).

Unconventional Peptide Synthesis

The development of protecting groups like (9H-fluoren-9-yl)methanesulfonyl (Fms) opens new avenues in peptide synthesis, particularly in incorporating unusual amino acids or structures in peptide chains (Ishibashi, Miyata, & Kitamura, 2010).

Impact on Drug Transfer Mechanisms

Understanding the influence of human serum albumin on the transplacental transfer of drugs like glyburide offers insights into drug distribution and safety during pregnancy (Nanovskaya et al., 2006).

Imaging and Diagnostic Applications

Noninvasive imaging techniques using N-glycan clusters provide essential insights into in vivo dynamics and oligosaccharide structure, contributing to diagnostic and imaging advancements (Tanaka et al., 2010).

Safety and Hazards

“H-Gly-otbu acoh” is classified as a laboratory chemical and is used for scientific research and development only . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment . In case of accidental ingestion or contact, it is recommended to seek medical attention .

Wirkmechanismus

Target of Action

Glycine tert-butyl ester hydrochloride, also known as H-Gly-otbu acoh, is a derivative of the amino acid glycine

Mode of Action

It is known that this compound is used in the synthesis of peptides . It is used in the solid-phase peptide synthesis (SPPS) process, where it can help in the formation of peptide bonds .

Biochemische Analyse

Biochemical Properties

H-Gly-otbu acoh plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for cleaving peptide bonds. The compound acts as a substrate for these enzymes, facilitating the formation of peptide bonds in synthetic processes. Additionally, this compound interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, stabilizing the structure of peptides and proteins during synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, this compound can alter the phosphorylation status of target proteins, thereby influencing cellular responses. Furthermore, the compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression. The extent of these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as esterases and amidases, which cleave the ester and amide bonds, respectively. These metabolic reactions can lead to the formation of intermediate metabolites that may further participate in other biochemical pathways. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and binding proteins. Additionally, this compound can affect the distribution of other biomolecules by altering the activity of transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular processes. These interactions can influence the compound’s activity and its effects on cellular function .

Eigenschaften

IUPAC Name |

acetic acid;tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIIECPXAUWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)